molecular formula C19H24N4O B7055056 N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide

N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide

Cat. No.: B7055056
M. Wt: 324.4 g/mol
InChI Key: ITBMOACDGMSFEW-UHFFFAOYSA-N
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Description

N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a piperidine ring, which is further substituted with a dimethylpyrimidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-11-21-19(22-15(14)2)23-10-6-7-16(13-23)12-20-18(24)17-8-4-3-5-9-17/h3-5,8-9,11,16H,6-7,10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBMOACDGMSFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)N2CCCC(C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide typically involves a multi-step process:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4,5-dimethylpyrimidine with a suitable piperidine derivative under controlled conditions.

    Attachment of the Benzamide Group: The piperidine intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]methyl]benzamide is unique due to its specific combination of a benzamide group with a dimethylpyrimidine-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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